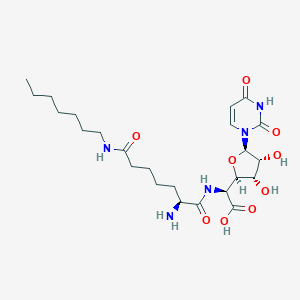
Oct-lys-upoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is a synthetic derivative of uracil polyoxin C, a peptidyl nucleoside antibiotic. This compound is known for its potent inhibitory activity against chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis. The addition of hydrophobic groups, such as octanoyl and lysyl, enhances its stability and resistance to intracellular degradation .
Méthodes De Préparation
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is synthesized by reacting uracil polyoxin C with the appropriate amino acid p-nitrophenyl ester . The reaction involves the coupling of uracil polyoxin C with octanoyl-lysyl using standard peptide coupling conditions, such as dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Analyse Des Réactions Chimiques
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties and biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of peptidyl nucleosides.
Medicine: Its inhibitory activity against chitin synthetase makes it a potential candidate for developing antifungal therapies.
Mécanisme D'action
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C exerts its effects by inhibiting chitin synthetase, an enzyme responsible for synthesizing chitin in fungal cell walls . The compound binds to the active site of the enzyme, preventing the formation of chitin and disrupting the integrity of the fungal cell wall. This leads to osmotic sensitivity, abnormal morphology, and growth arrest in fungi .
Comparaison Avec Des Composés Similaires
N-epsilon-(Octanoyl)lysyl-uracil polyoxin C is unique due to its hydrophobic modifications, which enhance its stability and resistance to intracellular degradation . Similar compounds include:
N-gamma-(octyl)-glutaminyluracil polyoxin C: Another hydrophobic derivative with similar inhibitory activity but lower stability.
Nikkomycins: Structurally related peptidyl nucleoside antibiotics with similar antifungal activity but different pharmacokinetic properties.
These compounds share a common mechanism of action but differ in their stability, reactivity, and biological activity, highlighting the uniqueness of N-epsilon-(Octanoyl)lysyl-uracil polyoxin C .
Propriétés
Numéro CAS |
100566-83-4 |
|---|---|
Formule moléculaire |
C24H39N5O9 |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-7-(heptylamino)-7-oxoheptanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C24H39N5O9/c1-2-3-4-5-8-12-26-15(30)10-7-6-9-14(25)21(34)28-17(23(35)36)20-18(32)19(33)22(38-20)29-13-11-16(31)27-24(29)37/h11,13-14,17-20,22,32-33H,2-10,12,25H2,1H3,(H,26,30)(H,28,34)(H,35,36)(H,27,31,37)/t14-,17-,18-,19+,20+,22+/m0/s1 |
Clé InChI |
KQXVKGBKQDWQIX-WIPOLACYSA-N |
SMILES |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES isomérique |
CCCCCCCNC(=O)CCCC[C@@H](C(=O)N[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canonique |
CCCCCCCNC(=O)CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Key on ui other cas no. |
100566-83-4 |
Synonymes |
N-epsilon-(octanoyl)lysyl-uracil polyoxin C Oct-Lys-UPOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















